

Furo[2,3-d]pyrimidin-4-amine: A Comprehensive Physicochemical and Biological Overview

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Compound of Interest

Compound Name: **Furo[2,3-d]pyrimidin-4-amine**

Cat. No.: **B060386**

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For Researchers, Scientists, and Drug Development Professionals

Furo[2,3-d]pyrimidin-4-amine, a heterocyclic aromatic compound, serves as a crucial scaffold in medicinal chemistry. Its structural similarity to endogenous purines makes it a privileged core for the design of various therapeutic agents, particularly kinase inhibitors. This technical guide provides an in-depth analysis of the physicochemical properties of **Furo[2,3-d]pyrimidin-4-amine**, details relevant experimental protocols for their determination, and explores the key signaling pathways modulated by its derivatives.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimentally determined data for **Furo[2,3-d]pyrimidin-4-amine** is limited in publicly available literature, a combination of computed data and information from closely related analogs provides valuable insights.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of **Furo[2,3-d]pyrimidin-4-amine**. It is important to note that much of the available data is computationally predicted. For comparative purposes, the experimental melting point of the closely related compound 7-deazaadenine is also included.

Table 1: General Physicochemical Properties of **Furo[2,3-d]pyrimidin-4-amine**

Property	Value	Source
Molecular Formula	C ₆ H ₅ N ₃ O	PubChem[1]
Molecular Weight	135.12 g/mol	PubChem[1]
Physical State	Solid	Fluorochem[2]
Purity	97%	Fluorochem[2]

Table 2: Predicted Physicochemical Properties of **Furo[2,3-d]pyrimidin-4-amine**

Property	Predicted Value	Source
Melting Point	228-230 °C (for a derivative)	PMC[3]
XLogP3	0.6	PubChem[1]
Topological Polar Surface Area	64.9 Å ²	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	0	PubChem[1]

Table 3: Experimental Melting Point of a Structurally Related Analog

Compound	Experimental Melting Point	Source
7-Deazaadenine	229-231 °C (for a derivative)	PMC[3]

Experimental Protocols

Standard methodologies are employed to determine the physicochemical properties of pharmaceutical compounds. The following sections detail the general experimental protocols applicable to a solid, water-insoluble compound like **Furo[2,3-d]pyrimidin-4-amine**.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Melting Point Method

- Sample Preparation: A small amount of the finely powdered **Euro[2,3-d]pyrimidin-4-amine** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10°C/minute) until it is approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C/minute.
- Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.

Aqueous Solubility Determination

Aqueous solubility is a key determinant of a drug's bioavailability.

Methodology: Shake-Flask Method

- Preparation: An excess amount of **Euro[2,3-d]pyrimidin-4-amine** is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
- Quantification: The concentration of **Euro[2,3-d]pyrimidin-4-amine** in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different physiological pH values, which affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

- Solution Preparation: A known concentration of **Euro[2,3-d]pyrimidin-4-amine** is dissolved in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low).
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall ADME properties.

Methodology: Shake-Flask Method

- System Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH for LogD determination) are pre-saturated with each other.
- Partitioning: A known amount of **Euro[2,3-d]pyrimidin-4-amine** is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a sealed container and shaken vigorously to allow for partitioning of the compound between the two immiscible liquids.
- Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.

- Quantification: The concentration of **Furo[2,3-d]pyrimidin-4-amine** in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).
- Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

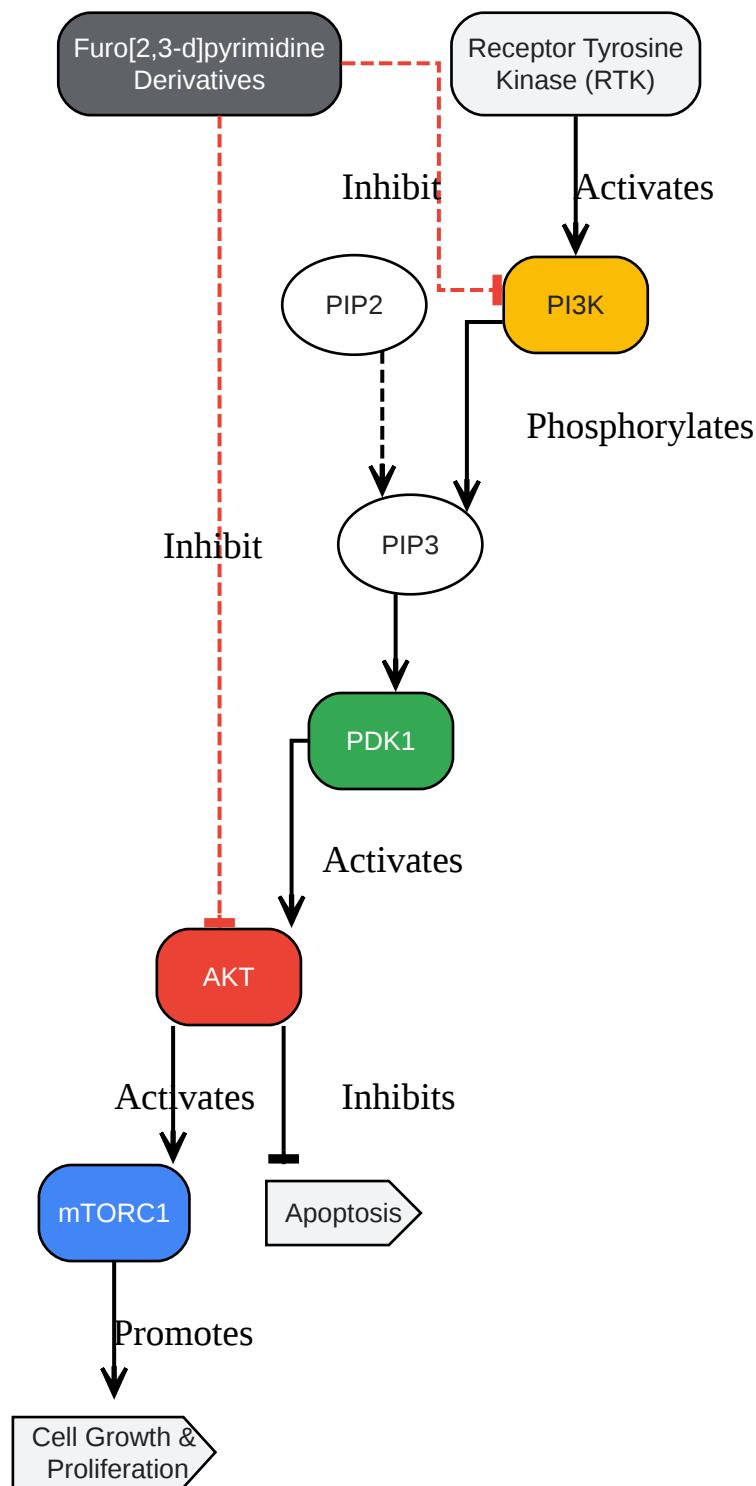
Biological Activity and Signaling Pathways

While the biological activity of the parent **Furo[2,3-d]pyrimidin-4-amine** is not extensively documented, the furo[2,3-d]pyrimidine scaffold is a cornerstone in the development of numerous kinase inhibitors. Derivatives of this core structure have been shown to target several key signaling pathways implicated in cancer and other diseases. The following diagrams illustrate some of the most relevant pathways modulated by Furo[2,3-d]pyrimidine derivatives.

Disclaimer: The following signaling pathway diagrams represent pathways known to be inhibited by various derivatives of Furo[2,3-d]pyrimidine. The specific activity of the unsubstituted **Furo[2,3-d]pyrimidin-4-amine** in these pathways has not been definitively established.

PI3K/AKT Signaling Pathway

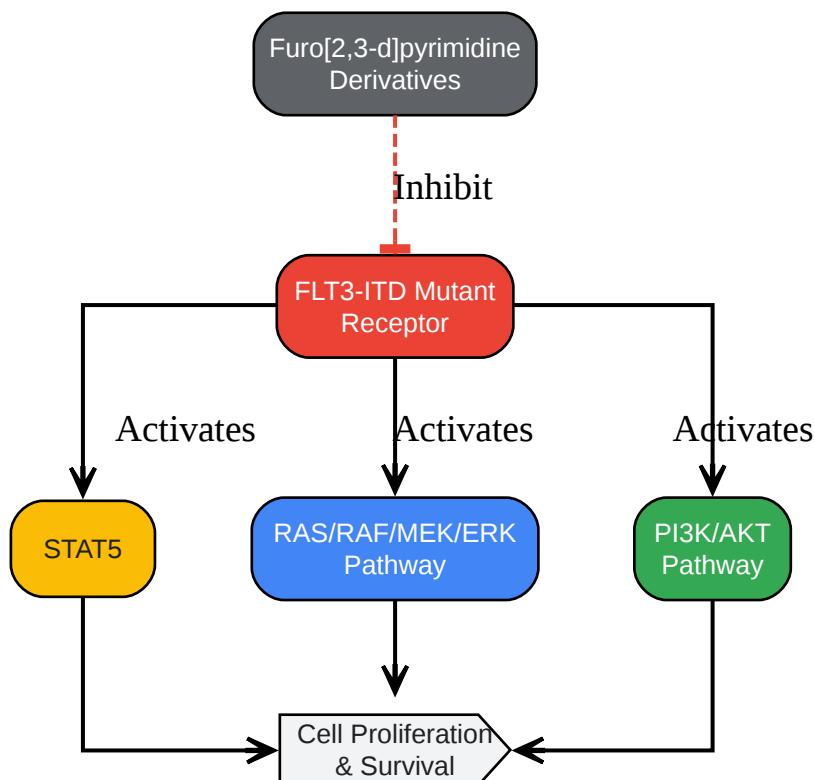
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers. Several Furo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of PI3K and/or AKT.

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Caption: PI3K/AKT signaling pathway and points of inhibition by Euro[2,3-d]pyrimidine derivatives.

FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Mutations in FLT3, particularly internal tandem duplications (ITD), lead to its constitutive activation and are common drivers of acute myeloid leukemia (AML). Furo[2,3-d]pyrimidine-based compounds have been investigated as inhibitors of mutant FLT3.

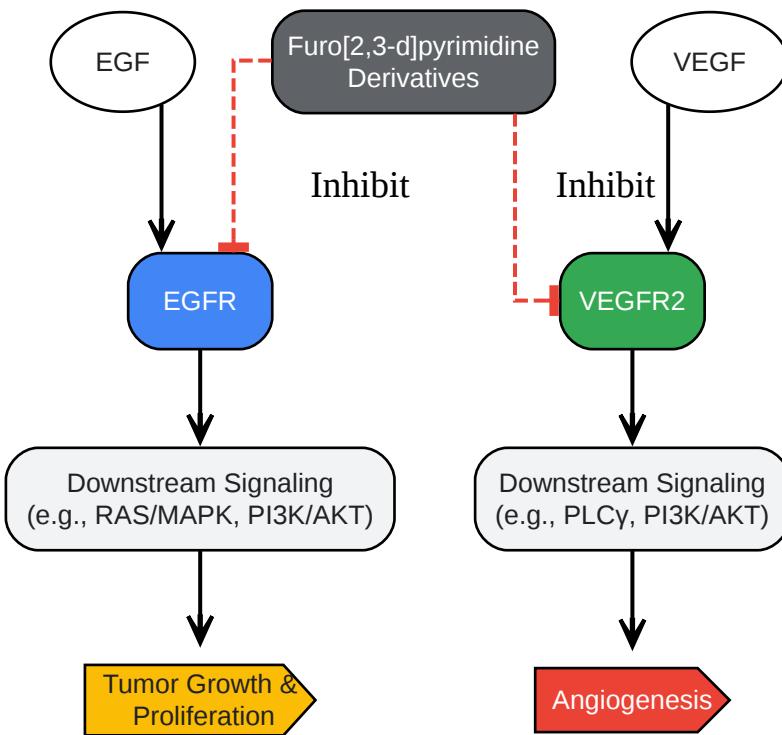


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Caption: Constitutively active FLT3-ITD signaling in AML and its inhibition.

EGFR and VEGFR2 Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are key receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastasis. Dual inhibitors targeting both receptors are a promising strategy in cancer therapy, and some Furo[2,3-d]pyrimidine derivatives have shown activity against these targets.



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Caption: EGFR and VEGFR2 signaling pathways as targets for Furo[2,3-d]pyrimidine-based inhibitors.

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